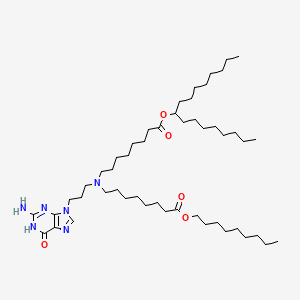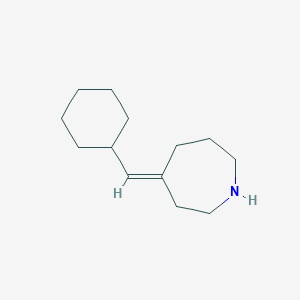
4-(Cyclohexylmethylene)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethylene)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a cyclohexylmethylene group attached to the azepane ring. The presence of the nitrogen atom in the ring imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylene bromide with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For instance, palladium-catalyzed decarboxylation reactions have been employed to produce azepane derivatives under mild conditions with high yields . These methods are advantageous due to their scalability and the ability to produce high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclohexylmethylene)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated azepane derivatives.
Substitution: N-alkyl or N-acyl azepane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethylene)azepane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethylene)azepane and its derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. For example, azepane derivatives have been shown to inhibit glycosidases, enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Azepane: A saturated analog of 4-(Cyclohexylmethylene)azepane, lacking the cyclohexylmethylene group.
Azepine: An unsaturated analog with a double bond in the ring structure.
Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring compound with a sulfur atom instead of nitrogen.
Uniqueness: this compound is unique due to the presence of the cyclohexylmethylene group, which imparts additional steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to its analogs .
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
(4E)-4-(cyclohexylmethylidene)azepane |
InChI |
InChI=1S/C13H23N/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h11-12,14H,1-10H2/b13-11+ |
InChI-Schlüssel |
ZAGQCMVPNSEHIF-ACCUITESSA-N |
Isomerische SMILES |
C1CCC(CC1)/C=C/2\CCCNCC2 |
Kanonische SMILES |
C1CCC(CC1)C=C2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
![Methyl 4-(methylsulfanyl)-2-({[2,4,6-tris(1-methylethyl)phenyl]sulfonyl}amino)butanoate](/img/structure/B15282671.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)

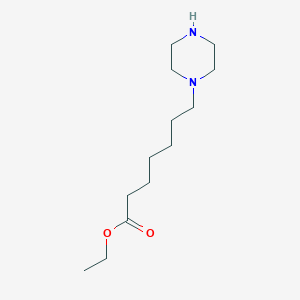
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
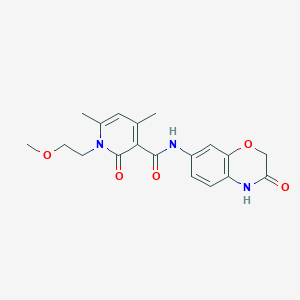
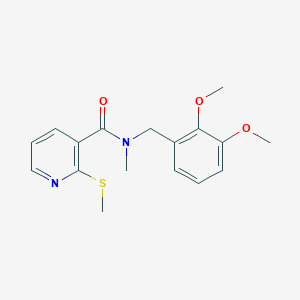
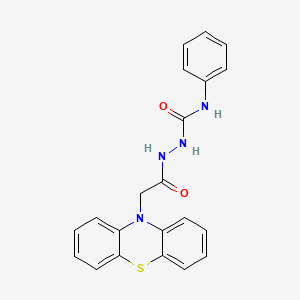
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
